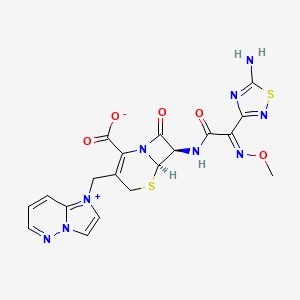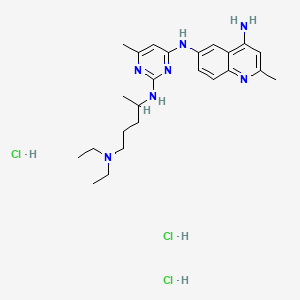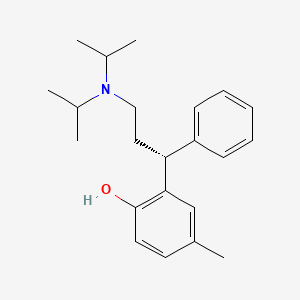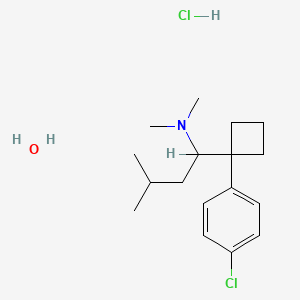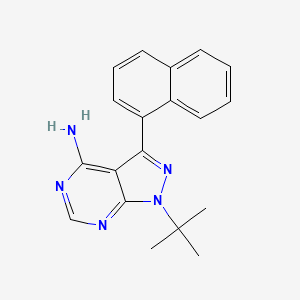
1-NAPHTYL PP1
Vue d'ensemble
Description
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as NPTB-PP, is a novel pyrazolopyrimidine derivative that has been studied for its wide range of biological activities. NPTB-PP has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases. Furthermore, NPTB-PP has been found to possess neuroprotective properties and to have potential as an anti-diabetic agent.
Applications De Recherche Scientifique
1-NAPHTYL PP1 : Applications en recherche scientifique : This compound, également connu sous le nom de 1-NA-PP1 ou 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine, est un composé ayant plusieurs applications en recherche scientifique. Vous trouverez ci-dessous des sections détaillées axées sur les applications uniques de ce composé :
Inhibition des kinases de la famille Src
This compound est un inhibiteur sélectif des kinases de la famille src telles que v-Src et c-Fyn, ainsi que de la tyrosine kinase c-Abl. Il a été démontré qu’il a des valeurs de CI50 de 1,0, 0,6 et 0,6 μM pour v-Src, c-Fyn et c-Abl respectivement .
Recherche sur le cancer
En raison de ses effets inhibiteurs sur les kinases impliquées dans les voies de signalisation cellulaire, this compound est utilisé dans la recherche sur le cancer pour étudier le rôle de ces kinases dans la prolifération et la survie des cellules cancéreuses .
Inhibition de la protéine kinase D
Ce composé a été identifié comme un inhibiteur pan-PKD, ce qui le rend précieux pour étudier le rôle de la protéine kinase D dans divers processus biologiques .
Sélectivité des kinases mutantes
Il inhibe préférentiellement les kinases mutantes par rapport aux kinases de type sauvage, ce qui est particulièrement utile dans les thérapies anticancéreuses ciblées où des mutations spécifiques de kinases sont connues pour stimuler la progression du cancer .
Études de signalisation cellulaire
En inhibant des kinases spécifiques, les chercheurs peuvent utiliser this compound pour disséquer des voies de signalisation cellulaire complexes et comprendre leurs rôles dans différentes fonctions cellulaires .
Développement de thérapies ciblées
La sélectivité de this compound pour les kinases mutantes aide au développement de thérapies ciblées qui minimisent les effets sur les cellules normales tout en ciblant les cellules cancéreuses ou malades .
Recherche en biologie moléculaire
En biologie moléculaire, ce composé peut être utilisé pour étudier les effets de l’inhibition des kinases sur l’expression des gènes et la fonction des protéines dans les cellules .
Développement de médicaments
Les propriétés de this compound en font un candidat pour les efforts de développement de médicaments visant à créer des inhibiteurs de kinases plus efficaces et plus sélectifs à des fins thérapeutiques .
In Vivo
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in vivo applications, such as the treatment of cardiovascular and metabolic diseases. It has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
In Vitro
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in vitro applications, such as the study of cellular processes and mechanisms. It has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the study of metabolic pathways and the regulation of gene expression.
Mécanisme D'action
Target of Action
1-NAPHTHYL PP1 is a selective inhibitor of the Src family of kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CAMK II . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins that these kinases would normally act upon .
Biochemical Pathways
The Src family of kinases, which are the primary targets of 1-NAPHTHYL PP1, are involved in several biochemical pathways. These include pathways related to cell growth and proliferation, apoptosis, and immune response . By inhibiting these kinases, 1-NAPHTHYL PP1 can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The inhibition of Src family kinases by 1-NAPHTHYL PP1 can lead to various molecular and cellular effects. For instance, it can halt cell proliferation, induce apoptosis, and modulate immune responses . These effects can be beneficial in the context of diseases such as cancer, where uncontrolled cell growth and impaired apoptosis are common .
Activité Biologique
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases.
Biochemical and Physiological Effects
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases. 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and modulate the NF-κB pathway. It has also been found to possess neuroprotective properties and to have potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases. The advantages of using 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory experiments include its ability to modulate the NF-κB pathway and its potential as an anti-diabetic agent. The limitations of using 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine should focus on further elucidating its mechanism of action, exploring its potential use in the treatment of diabetes, obesity, and other metabolic disorders, and determining its potential toxicity. Additionally, further research should be conducted to determine the efficacy of 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the treatment of cardiovascular and metabolic diseases. Furthermore, additional research should be conducted to explore the potential of 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a neuroprotective agent and to evaluate its potential as an anti-cancer agent. Finally, further research should be conducted to investigate the potential therapeutic effects of 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in combination with other drugs.
Propriétés
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQBIXMLULFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274446 | |
| Record name | pp1 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221243-82-9 | |
| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pp1 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



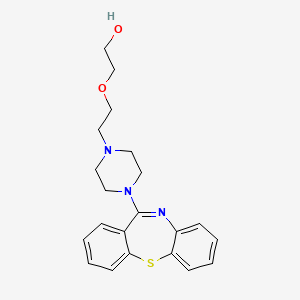
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)
